molecular formula C10H18N2O3 B7527346 ethyl N-(1-acetylpiperidin-3-yl)carbamate

ethyl N-(1-acetylpiperidin-3-yl)carbamate

Cat. No. B7527346
M. Wt: 214.26 g/mol
InChI Key: IAEXZHMLOJTROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(1-acetylpiperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly known as APCI or EAPCI. This compound has been extensively studied for its potential use in scientific research.

Mechanism of Action

The exact mechanism of action of ethyl N-(1-acetylpiperidin-3-yl)carbamate is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By enhancing the activity of GABA receptors, ethyl N-(1-acetylpiperidin-3-yl)carbamate can reduce neuronal excitability, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Ethyl N-(1-acetylpiperidin-3-yl)carbamate has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which in turn leads to a reduction in neuronal excitability. It also inhibits the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. Additionally, it has been found to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl N-(1-acetylpiperidin-3-yl)carbamate in lab experiments is its ability to exhibit anticonvulsant, analgesic, and anxiolytic properties. This makes it a potential candidate for the development of drugs to treat neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit toxic effects on the liver and kidneys at high doses.

Future Directions

There are several future directions for the study of ethyl N-(1-acetylpiperidin-3-yl)carbamate. One of the main areas of focus is the development of drugs to treat neurological disorders such as epilepsy, chronic pain, and anxiety. Additionally, there is a need for further research to understand the exact mechanism of action of this compound. This will enable the development of more effective drugs with fewer side effects. Finally, there is a need for further research to investigate the potential toxicity of this compound and to develop strategies to mitigate its toxic effects.
Conclusion:
In conclusion, ethyl N-(1-acetylpiperidin-3-yl)carbamate is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the development of drugs to treat neurological disorders. However, its potential toxicity is a limitation that needs to be addressed. Further research is needed to understand the exact mechanism of action of this compound and to develop more effective drugs with fewer side effects.

Synthesis Methods

The synthesis of ethyl N-(1-acetylpiperidin-3-yl)carbamate can be achieved through several methods. One of the most commonly used methods is the reaction between ethyl carbamate and 1-acetylpiperidine in the presence of a base such as sodium hydroxide. The reaction yields ethyl N-(1-acetylpiperidin-3-yl)carbamate as a white solid.

Scientific Research Applications

Ethyl N-(1-acetylpiperidin-3-yl)carbamate has been extensively studied for its potential use in scientific research. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. These properties make it a potential candidate for the development of drugs to treat neurological disorders such as epilepsy, chronic pain, and anxiety.

properties

IUPAC Name

ethyl N-(1-acetylpiperidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-15-10(14)11-9-5-4-6-12(7-9)8(2)13/h9H,3-7H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEXZHMLOJTROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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